2,2'-(Ethane-1,2-diylidene)bis(3-phenyl-2H-1,4-benzothiazine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Ethane-1,2-diylidene)bis(3-phenyl-2H-1,4-benzothiazine) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bis-benzothiazine core, which is a heterocyclic structure containing both nitrogen and sulfur atoms. The presence of phenyl groups further enhances its chemical stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diylidene)bis(3-phenyl-2H-1,4-benzothiazine) typically involves the condensation of 2-mercaptobenzothiazole with ethane-1,2-diylidene bis(3-phenyl-2H-1,4-benzothiazine) under reflux conditions in an appropriate solvent such as methanol . The reaction is monitored by temperature control and stirring to ensure complete conversion of the reactants.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Ethane-1,2-diylidene)bis(3-phenyl-2H-1,4-benzothiazine) undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiazine derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-(Ethane-1,2-diylidene)bis(3-phenyl-2H-1,4-benzothiazine) has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,2’-(Ethane-1,2-diylidene)bis(3-phenyl-2H-1,4-benzothiazine) involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-(Ethane-1,2-diylbis(oxy))bis(3-phenyl-2H-1,4-benzothiazine): Similar structure but with oxygen atoms replacing the ethane-1,2-diylidene linkage.
3,3’-(Ethane-1,2-diylidene)bis(indolin-2-one): Another bis-benzothiazine derivative with indolin-2-one groups.
Uniqueness
2,2’-(Ethane-1,2-diylidene)bis(3-phenyl-2H-1,4-benzothiazine) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of benzothiazine and phenyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
66252-22-0 |
---|---|
Molekularformel |
C30H20N2S2 |
Molekulargewicht |
472.6 g/mol |
IUPAC-Name |
3-phenyl-2-[2-(3-phenyl-1,4-benzothiazin-2-ylidene)ethylidene]-1,4-benzothiazine |
InChI |
InChI=1S/C30H20N2S2/c1-3-11-21(12-4-1)29-27(33-25-17-9-7-15-23(25)31-29)19-20-28-30(22-13-5-2-6-14-22)32-24-16-8-10-18-26(24)34-28/h1-20H |
InChI-Schlüssel |
RWZAUQYMZOSTLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3SC2=CC=C4C(=NC5=CC=CC=C5S4)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.